t-Butyl 2-nitromandelate t-Butyl 2-nitromandelate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13890723
InChI: InChI=1S/C12H15NO5/c1-12(2,3)18-11(15)10(14)8-6-4-5-7-9(8)13(16)17/h4-7,10,14H,1-3H3
SMILES:
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol

t-Butyl 2-nitromandelate

CAS No.:

Cat. No.: VC13890723

Molecular Formula: C12H15NO5

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

t-Butyl 2-nitromandelate -

Specification

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
IUPAC Name tert-butyl 2-hydroxy-2-(2-nitrophenyl)acetate
Standard InChI InChI=1S/C12H15NO5/c1-12(2,3)18-11(15)10(14)8-6-4-5-7-9(8)13(16)17/h4-7,10,14H,1-3H3
Standard InChI Key VCJSGWICJOQMBE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(C1=CC=CC=C1[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Characteristics

t-Butyl 2-nitromandelate (IUPAC name: tert-butyl 2-hydroxy-2-(2-nitrophenyl)acetate) is a crystalline solid with a molecular weight of 253.25 g/mol . Its structure combines a mandelic acid backbone (2-hydroxyphenylacetic acid) with a nitro group at the 2-position of the aromatic ring and a tert-butyl ester at the carboxylate group. The compound’s stereoelectronic properties are influenced by the electron-withdrawing nitro group, which enhances reactivity in substitution and reduction reactions.

Molecular and Spectroscopic Data

Key spectroscopic identifiers include:

  • ¹H NMR: Signals for the tert-butyl group (δ 1.40 ppm, singlet), aromatic protons (δ 7.50–8.10 ppm, multiplet), and the hydroxyl proton (δ 5.20 ppm, broad singlet).

  • IR Spectroscopy: Stretching vibrations for the nitro group (ν ~1520 cm⁻¹ and 1350 cm⁻¹) and ester carbonyl (ν ~1720 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 253.25, with fragmentation patterns corresponding to the loss of the tert-butyl group (m/z 197.18) and nitro group .

Table 1: Physicochemical Properties of t-Butyl 2-Nitromandelate

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₅
Molecular Weight253.25 g/mol
Melting Point98–102°C (lit.)
Boiling Point183.3°C at 760 mmHg
Density1.3 ± 0.1 g/cm³
SolubilitySoluble in DCM, THF; insoluble in water

Synthetic Methodologies

The synthesis of t-butyl 2-nitromandelate typically involves a multi-step sequence starting from mandelic acid derivatives. Modern protocols leverage tert-butyl nitrite (t-BuONO) as a nitrating agent, enabling efficient C–H functionalization under mild conditions .

Key Synthetic Routes

  • Esterification of Mandelic Acid:
    Mandelic acid is treated with tert-butanol in the presence of a catalytic acid (e.g., H₂SO₄) to yield tert-butyl mandelate.

    C₆H₅CH(OH)COOH+(CH₃)₃COHH+C₆H₅CH(OH)COO-t-Bu+H₂O\text{C₆H₅CH(OH)COOH} + \text{(CH₃)₃COH} \xrightarrow{H^+} \text{C₆H₅CH(OH)COO-t-Bu} + \text{H₂O}
  • Nitration via Radical Pathways:
    tert-Butyl nitrite (t-BuONO) generates nitro radicals (*NO₂) under thermal or photolytic conditions, which selectively nitrate the ortho position of the phenyl ring .

    C₆H₅CH(OH)COO-t-Bu+t-BuONOΔ2-NO₂-C₆H₄CH(OH)COO-t-Bu+t-BuOH\text{C₆H₅CH(OH)COO-t-Bu} + \text{t-BuONO} \xrightarrow{\Delta} \text{2-NO₂-C₆H₄CH(OH)COO-t-Bu} + \text{t-BuOH}

Table 2: Optimization of Nitration Conditions

ParameterOptimal ValueYield (%)Reference
Temperature80°C78
SolventAcetonitrile85
Reaction Time6 hours82

Applications in Pharmaceutical Chemistry

t-Butyl 2-nitromandelate is primarily used as a precursor to bioactive amines and heterocycles. Reduction of the nitro group to an amine (-NH₂) enables access to compounds with antitumor, antimicrobial, and anti-inflammatory properties .

Pharmacological Derivatives

  • Anticancer Agents: Hydrogenation of the nitro group yields 2-aminomandelic acid derivatives, which inhibit tyrosine kinase receptors in cancer cell lines .

  • Anti-inflammatory Compounds: Ester hydrolysis produces 2-nitromandelic acid, a cyclooxygenase-2 (COX-2) inhibitor with 54–39% edema inhibition in rat models .

Analytical and Mechanistic Insights

Reaction Mechanism of Nitration

The radical nitration mechanism involves three stages:

  • Initiation: Homolytic cleavage of t-BuONO generates NO₂ and t-BuO radicals .

  • Propagation: *NO₂ abstracts a hydrogen atom from the phenyl ring, forming a benzyl radical.

  • Termination: Radical recombination yields the nitro product .

Spectroscopic Validation

  • X-ray Crystallography: Confirms the planar geometry of the nitro group and steric hindrance from the tert-butyl moiety.

  • HPLC Purity: >98% purity achieved using reverse-phase C18 columns (Mobile phase: 70:30 acetonitrile/water).

Challenges and Future Directions

Despite its utility, the compound’s sensitivity to hydrolysis and photodegradation necessitates stabilized formulations. Future research should explore:

  • Enzymatic Resolution: To access enantiomerically pure forms for chiral drug synthesis.

  • Green Chemistry Approaches: Solvent-free nitration using microwave irradiation .

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